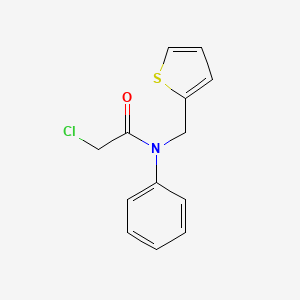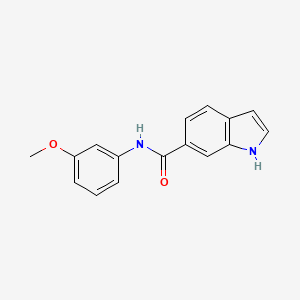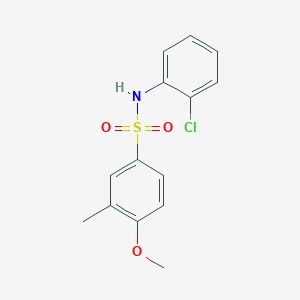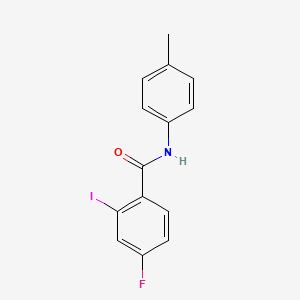
N-(2-ethyl-6-methylphenyl)-3-fluoro-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-3-fluoro-4-methoxybenzenesulfonamide, also known as N-(2-ethyl-6-methylphenyl)-4-(fluoromethoxy)-3-sulfamoylbenzamide (EMBF), is a sulfonamide derivative that has been extensively studied in the field of medicinal chemistry. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
作用機序
The exact mechanism of action of EMBF is not fully understood. However, it is believed that EMBF exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and tumorigenesis. EMBF has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins and play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
EMBF has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, EMBF has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This effect is believed to be due to the inhibition of vascular endothelial growth factor (VEGF) signaling. EMBF has also been shown to have neuroprotective effects, protecting neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One of the advantages of EMBF is that it has been extensively studied in both in vitro and in vivo experiments, making it a well-characterized compound. However, one of the limitations of EMBF is that it has low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the study of EMBF. One area of interest is the development of EMBF derivatives with improved solubility and potency. Another area of interest is the investigation of the neuroprotective effects of EMBF, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the anti-angiogenic effects of EMBF could be further investigated for their potential use in the treatment of cancer.
合成法
The synthesis of EMBF involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with 2-ethyl-6-methylphenylamine in the presence of a base. The resulting product is then treated with ammonium carbonate to yield EMBF. The overall yield of this reaction is approximately 65%.
科学的研究の応用
EMBF has been extensively studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in both in vitro and in vivo studies. In addition, EMBF has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-4-12-7-5-6-11(2)16(12)18-22(19,20)13-8-9-15(21-3)14(17)10-13/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWAKHCPXJEYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)
![N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide](/img/structure/B7499154.png)





![3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7499189.png)

![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)
![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)


